2-(Quinolin-6-YL)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(Quinolin-6-yl)acetonitrile and related compounds involves various strategies, including palladium-catalyzed oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile, leading to 3-amidated quinoxalin-2(1H)-ones with good yields. This methodology offers a practical approach to various functionalized quinoline derivatives starting from readily available materials such as acetonitrile (Yuan et al., 2019).
Molecular Structure Analysis
The structure of this compound derivatives has been explored through different approaches, including hydrothermal reactions leading to noncentrosymmetric coordination complexes. For instance, a study described the synthesis of a tetranuclear cadmium(II) complex based on the 2-(quinolin-8-yloxy)acetonitrile ligand, highlighting the complex's unique molecular geometry and coordination environment (Liu & Ye, 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse. The compound's reactivity has been demonstrated in the synthesis of novel quinoline derivatives through condensation reactions, showcasing its utility in constructing complex molecular architectures with potential biological activities. An example is the synthesis of 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile, which highlights the compound's reactivity and potential for generating novel molecules with specific properties (Al-Ahmary et al., 2018).
Scientific Research Applications
Biological Activity and Rhizogenesis : Derivatives of this compound show high biological activity and are used as stimulators for rhizogenesis in Paulownia clones during microclonal propagation (Zavhorodnii et al., 2022).
Formation of 2-(Methylaminoacetyl)quinolines : The reaction of 2-(dimethylcarbamoyl)quinolines in acetonitrile is efficient for forming 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones, which have potential applications in synthetic chemistry (Ono & Hata, 1983).
Antibacterial Activity : A synthesized compound, 2-amino-4-(4-nitrophenyl) 5,6-dihydrobenzo[h]quinoline-3-carbonitrile, exhibits antibacterial activity against various human pathogenic microorganisms (Uzun et al., 2019).
Stability in Quinoline Derivatives : Quinoline derivatives such as 2-amino-4-(2,4,6-trinitrophenylamino)-quinoline-3-carbonitrile have high stability due to strong hydrogen bonding, which is significant in the development of stable compounds for various applications (Al-Ahmary et al., 2018).
Coordination Complexes in Chemistry : The compound acts as a ligand in noncentrosymmetric coordination complexes with various metals, demonstrating its utility in inorganic chemistry and materials science (Liu & Ye, 2013).
Chemical Synthesis and Catalyst-Free Reactions : It plays a role in the catalyst-free synthesis of various chemical compounds, showing its importance in green chemistry and efficient synthesis methods (Dhiman et al., 2019).
Chemical Sensors : The compound is used in the development of highly fluorescent sensors for detecting various metal ions, demonstrating its applications in analytical chemistry and environmental monitoring (Ahamed et al., 2009).
Pharmaceutical Research : Some derivatives are in clinical trials for cancer treatment, highlighting its significance in drug development and therapeutic applications (Tsou et al., 2005).
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-(quinolin-6-yl)acetonitrile, are known to interact with a broad range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Biochemical Analysis
Biochemical Properties
Quinoline motifs are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions due to the aromaticity of the quinoline ring .
Cellular Effects
Many quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles based on their chemical properties .
properties
IUPAC Name |
2-quinolin-6-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSMUSDVKCMDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621293 | |
Record name | (Quinolin-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103983-94-4 | |
Record name | (Quinolin-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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